GR 125487 sulfamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

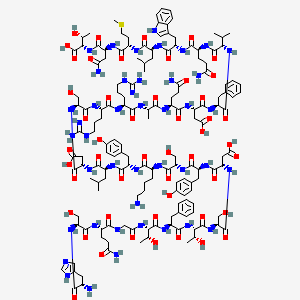

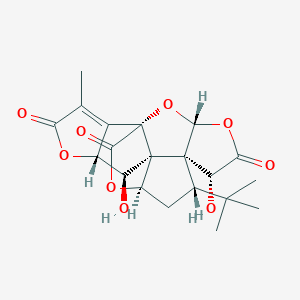

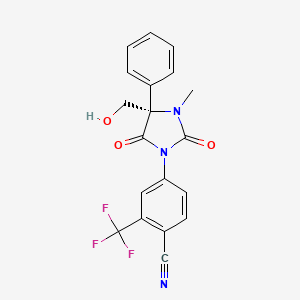

GR 125487 sulfamate is an orally active and selective antagonist of 5-HT4R . It effectively blocks the cognition enhancing effect and can be used to study memory disorders, gastrointestinal disorders, mood disorders, and urinary tract dysfunction .

Molecular Structure Analysis

The molecular formula of GR 125487 sulfamate is C19H28FN4O8S2 . The exact mass is not specified, but the molecular weight is approximately 523.570 . The elemental composition includes C (43.59%), H (5.39%), F (3.63%), N (10.70%), O (24.45%), and S (12.25%) .Physical And Chemical Properties Analysis

The molecular weight of GR 125487 sulfamate is 524.58 . It is soluble up to 10 mM in water with gentle warming .Applications De Recherche Scientifique

1. Anticancer and Antibiotic Properties Sulfamates, including GR 125487 sulfamate, are significant in the field of cancer treatment and antibiotic development. Some sulfamates inhibit steroid sulfatase (STS), which is useful for treating hormone-dependent tumors like breast and prostate cancers. Additionally, sulfamate derivatives have been identified as new classes of antibiotics, particularly effective against drug-resistant infections (Winum, Scozzafava, Montero, & Supuran, 2004).

2. Antiviral Agents Sulfamates also play a role in antiviral therapies. Some derivatives are used in treating HIV, serving as reverse transcriptase inhibitors and protease inhibitors, demonstrating the versatility of sulfamates in pharmacological applications (Winum, Scozzafava, Montero, & Supuran, 2005).

3. Chemical Synthesis and Material Science In chemical synthesis, sulfamates, including GR 125487 sulfamate, are used in various reactions such as C-H amination and cross-coupling reactions. These processes are crucial for creating functional amine derivatives, highlighting the role of sulfamates in advancing synthetic methodologies (Wehn & DuBois, 2005).

4. Environmental and Industrial Applications Sulfamates are also used in environmental and industrial applications. They have been studied for their solubility properties, which is important in various industrial processes. Additionally, their environmental distribution, such as in water clusters, has been a subject of research, indicating the broad scope of sulfamate applications beyond just medicinal uses (Maksin, Standrytchuk, & Lytovchenko, 2019).

Orientations Futures

GR 125487 sulfamate can be used to study various disorders including memory disorders, gastrointestinal disorders, mood disorders, and urinary tract dysfunction . Its role as a 5-HT4R antagonist suggests it could be useful in research into the functions of these receptors and the potential for therapeutic interventions.

Propriétés

IUPAC Name |

[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O5S.H3NO3S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26;1-5(2,3)4/h3-4,11,13,21-22H,5-10,12H2,1-2H3;(H3,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJFDBXITIOGJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C.NS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29FN4O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GR 125487 sulfamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine](/img/structure/B607645.png)

![4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide](/img/structure/B607652.png)

![4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid](/img/structure/B607655.png)

![N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B607657.png)